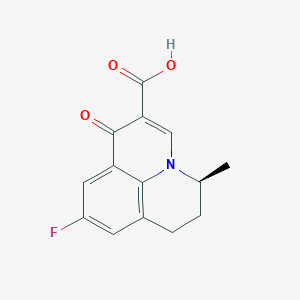

(S)-Flumequine

Übersicht

Beschreibung

2’-O-Methylguanosine: is a modified nucleoside that is produced in transfer ribonucleic acids by the action of transfer ribonucleic acid guanosine-2’-O-methyltransferase. It is characterized by the substitution of a hydrogen atom on the hydroxyl group at the C-2’ position with a methyl group . This modification plays a crucial role in the stability and function of ribonucleic acids, particularly in the context of transfer ribonucleic acids and messenger ribonucleic acids.

Vorbereitungsmethoden

Synthetische Wege und Reaktionsbedingungen: Die Synthese von 2'-O-Methylguanosin beinhaltet typischerweise die Methylierung von Guanosin an der 2'-Hydroxylgruppe. Ein gängiges Verfahren ist die Verwendung von Methyliodid oder Methyltriflat als Methylierungsmittel in Gegenwart einer Base wie Natriumhydrid oder Kaliumcarbonat . Die Reaktion wird üblicherweise in einem aprotischen Lösungsmittel wie Dimethylformamid oder Dimethylsulfoxid bei erhöhten Temperaturen durchgeführt.

Industrielle Produktionsverfahren: In einem industriellen Umfeld kann die Produktion von 2'-O-Methylguanosin unter Verwendung ähnlicher Methylierungsreaktionen hochskaliert werden. Der Prozess beinhaltet die Reinigung des Produkts durch Kristallisation oder Chromatographie, um die für Forschungs- und pharmazeutische Anwendungen erforderlichen hohen Reinheitsgrade zu erreichen .

Analyse Chemischer Reaktionen

Arten von Reaktionen: 2'-O-Methylguanosin kann verschiedene chemische Reaktionen eingehen, darunter:

Oxidation: Die Verbindung kann oxidiert werden, um 2'-O-Methylguanin zu bilden.

Reduktion: Reduktionsreaktionen können es zurück zu Guanosin umwandeln.

Substitution: Die Methylgruppe an der 2'-Position kann unter bestimmten Bedingungen durch andere funktionelle Gruppen substituiert werden.

Häufige Reagenzien und Bedingungen:

Oxidation: Häufige Oxidationsmittel sind Kaliumpermanganat und Wasserstoffperoxid.

Reduktion: Reduktionsmittel wie Natriumborhydrid oder Lithiumaluminiumhydrid werden verwendet.

Substitution: Nukleophile Substitutionsreaktionen können mit Reagenzien wie Natriumazid oder Thiolen durchgeführt werden.

Hauptprodukte:

Oxidation: 2'-O-Methylguanin.

Reduktion: Guanosin.

Substitution: Verschiedene substituierte Guanosinderivate abhängig vom verwendeten Nukleophil.

Wissenschaftliche Forschungsanwendungen

2'-O-Methylguanosin hat eine breite Palette von Anwendungen in der wissenschaftlichen Forschung:

5. Wirkmechanismus

Der Wirkmechanismus von 2'-O-Methylguanosin beinhaltet seine Einarbeitung in Ribonukleinsäuren, wo er die Stabilität und Funktion der Ribonukleinsäuremoleküle beeinflusst. Die Methylierung an der 2'-Position erhöht die Resistenz von Ribonukleinsäuren gegenüber enzymatischem Abbau und verbessert ihre Bindungsaffinität zu Proteinen, die an der Ribonukleinsäureverarbeitung beteiligt sind . Diese Modifikation kann auch apoptotische Veränderungen in Zellen induzieren, indem sie die Funktion von Transferribonukleinsäuren und Messenger-Ribonukleinsäuren beeinflusst .

Wirkmechanismus

The mechanism of action of 2’-O-Methylguanosine involves its incorporation into ribonucleic acids, where it influences the stability and function of the ribonucleic acid molecules. The methylation at the 2’-position enhances the resistance of ribonucleic acids to enzymatic degradation and improves their binding affinity to proteins involved in ribonucleic acid processing . This modification can also induce apoptotic changes in cells by affecting the function of transfer ribonucleic acids and messenger ribonucleic acids .

Vergleich Mit ähnlichen Verbindungen

Ähnliche Verbindungen:

7-Methylguanosin: Ein weiteres modifiziertes Nukleosid mit einer Methylgruppe an der 7-Position von Guanin.

2'-O-Methyladenosin: Ähnlich wie 2'-O-Methylguanosin, jedoch mit einer Methylgruppe an der 2'-Position von Adenosin.

2'-O-Methylcytidin: Ein methyliertes Cytidin an der 2'-Position.

Einzigartigkeit: 2'-O-Methylguanosin ist einzigartig aufgrund seiner spezifischen Rolle bei der Stabilisierung von Ribonukleinsäuren und seiner Fähigkeit, die Ribonukleinsäurefunktion zu modulieren. Seine Methylierung an der 2'-Position bietet im Vergleich zu anderen methylierten Nukleosiden deutliche Vorteile in Bezug auf die Stabilität von Ribonukleinsäuren und die Resistenz gegenüber Abbau .

Eigenschaften

IUPAC Name |

(12S)-7-fluoro-12-methyl-4-oxo-1-azatricyclo[7.3.1.05,13]trideca-2,5,7,9(13)-tetraene-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H12FNO3/c1-7-2-3-8-4-9(15)5-10-12(8)16(7)6-11(13(10)17)14(18)19/h4-7H,2-3H2,1H3,(H,18,19)/t7-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DPSPPJIUMHPXMA-ZETCQYMHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCC2=C3N1C=C(C(=O)C3=CC(=C2)F)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]1CCC2=C3N1C=C(C(=O)C3=CC(=C2)F)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H12FNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

261.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

202349-45-9 | |

| Record name | Flumequine, (S)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0202349459 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | FLUMEQUINE, (S)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/BRD84T215S | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the significance of using water as a solvent in the synthesis of (S)-Flumequine?

A1: Utilizing water as a solvent in the asymmetric hydrogenation of quinolines to produce this compound offers significant advantages in terms of environmental friendliness and cost-effectiveness [, ]. This approach aligns with green chemistry principles by reducing reliance on organic solvents, which can be toxic and environmentally harmful. Furthermore, water often simplifies reaction workup procedures and can enhance reaction rates in certain cases.

Q2: How does the structure of the chiral cationic Ru-diamine catalyst influence the enantioselectivity of this compound synthesis?

A2: The chiral environment provided by the η(6)-arene-N-tosylethylenediamine-Ru(II) complex plays a crucial role in achieving high enantioselectivity during the hydrogenation of quinolines to this compound []. DFT calculations suggest that a key interaction involves CH/π attraction between the η(6)-arene ligand of the catalyst and the fused phenyl ring of the dihydroquinoline intermediate. This interaction, along with the influence of the TfO(-) anion, favors the formation of the (S)-enantiomer by stabilizing the transition state leading to its production.

Q3: Can you explain the "ionic and cascade reaction pathway" involved in the formation of this compound?

A3: The synthesis of this compound through this method doesn't occur in one step. Instead, it follows a multi-step process termed an "ionic and cascade reaction pathway" []. This involves:

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(Z)-7-[(1R,2R,3S,5S)-2-[(E,3S)-3-(2,3-Dihydro-1H-inden-2-yl)-3-hydroxyprop-1-enyl]-3-fluoro-5-hydroxycyclopentyl]hept-5-enoic acid](/img/structure/B121417.png)

![N-(7-Chloro-4-quinolinyl)-N'-[2-[(7-chloro-4-quinolinyl)amino]ethyl]-1,2-ethanediamine](/img/structure/B121425.png)

![(1S,2R,4S,5R)-2,4-diethoxybicyclo[3.1.0]hexane](/img/structure/B121435.png)

![2-(Pentan-2-yl)-1H-benzo[d]imidazole](/img/structure/B121442.png)

![Methyl 2-{[5-(trifluoromethyl)-2-pyridyl]sulfonyl}acetate](/img/structure/B121450.png)

![5-[(2S)-2-Aminopropyl]-2-methoxybenzenesulfonamide;hydrochloride](/img/structure/B121453.png)